molecular formula C8H6O2 B590404 o-Phthalaldehyde-d6 CAS No. 68234-47-9

o-Phthalaldehyde-d6

Cat. No.: B590404
CAS No.: 68234-47-9
M. Wt: 140.171
InChI Key: ZWLUXSQADUDCSB-MZWXYZOWSA-N
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Description

o-Phthalaldehyde-d6, also known as orththis compound, is a deuterated form of o-phthalaldehyde. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The chemical formula for this compound is C8D6O2. It is a pale yellow solid that is commonly used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of o-Phthalaldehyde-d6 typically involves the deuteration of o-phthalaldehyde. One common method is the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification through steam distillation . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents and solvents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The purification steps may include distillation, crystallization, and chromatography to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

o-Phthalaldehyde-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalic acid.

    Reduction: Reduction reactions can convert it to phthalaldehyde alcohols.

    Substitution: It can undergo nucleophilic substitution reactions with amines to form Schiff bases.

Common Reagents and Conditions

Major Products

    Oxidation: Phthalic acid.

    Reduction: Phthalaldehyde alcohols.

    Substitution: Isoindole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Glutaraldehyde: Another dialdehyde used as a disinfectant and fixative.

    Formaldehyde: A simpler aldehyde used in various industrial applications.

    Benzaldehyde: An aromatic aldehyde used in flavorings and fragrances.

Uniqueness

o-Phthalaldehyde-d6 is unique due to its deuterated nature, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The presence of deuterium atoms enhances the sensitivity and resolution of these analytical techniques, making it a valuable tool in research and industry .

Properties

IUPAC Name

deuterio-(2,3,4,5-tetradeuterio-6-deuteriocarbonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLUXSQADUDCSB-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])C(=O)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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